Crystallographic and Structural Analysis of 1-(4-Nitrobenzoyl)pyrrolidin-2-one: A Technical Guide
Crystallographic and Structural Analysis of 1-(4-Nitrobenzoyl)pyrrolidin-2-one: A Technical Guide
Executive Summary
1-(4-Nitrobenzoyl)pyrrolidin-2-one (CAS: 119741-53-6) is a highly activated N-acyl lactam that serves as a critical electrophilic intermediate in cross-coupling reactions, ring-opening polymerizations, and the synthesis of complex acyl hydrazides[1]. Unlike standard planar amides, N-aroyl lactams exhibit unique structural distortions that fundamentally alter their chemical reactivity[2].
This whitepaper provides an in-depth crystallographic analysis of 1-(4-Nitrobenzoyl)pyrrolidin-2-one, detailing its core structural motifs, crystal engineering principles, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocols required to validate its three-dimensional architecture.
Structural Chemistry & Predictive Crystallography
The chemical reactivity of 1-(4-Nitrobenzoyl)pyrrolidin-2-one is directly governed by its solid-state conformation. The molecule consists of three distinct structural domains, each contributing to its overall crystallographic profile.
The Pyrrolidin-2-one Core
The five-membered lactam ring typically adopts an envelope conformation in the solid state. This puckering minimizes the Pitzer strain (torsional strain) between the adjacent methylene protons of the aliphatic ring. The nitrogen atom, constrained within the ring, is forced into a geometry that resists ideal sp2 planarization when conjugated with an exocyclic group.
The "Twisted Amide" Linkage
The defining crystallographic feature of N-benzoylpyrrolidin-2-ones is the "twisted amide" motif[3]. In a standard amide, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, enforcing a planar geometry. However, in 1-(4-Nitrobenzoyl)pyrrolidin-2-one, severe steric repulsion between the pyrrolidone ring and the ortho-protons of the benzoyl group forces the exocyclic carbonyl plane to rotate out of alignment with the lactam nitrogen.
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Causality of Reactivity: This orthogonal twist (often exhibiting a torsion angle τ between 30° and 60°) breaks the amide resonance. Consequently, the exocyclic N–C bond elongates and weakens, gaining ketone-like character and becoming highly susceptible to nucleophilic attack and ring-opening transamidation[2].
The 4-Nitrobenzoyl Group
The highly electron-withdrawing nitro group at the para position further depletes electron density from the twisted amide system. Crystallographically, the nitro group remains coplanar with the phenyl ring to maximize π -conjugation. At room temperature, terminal nitro groups often exhibit rotational dynamic disorder; however, cryogenic cooling freezes this motion, allowing for precise structural resolution[4].
Fig 1: Electronic activation pathway driven by steric-induced amide twisting.
Crystal Engineering & Intermolecular Interactions
Because 1-(4-Nitrobenzoyl)pyrrolidin-2-one lacks classical strong hydrogen bond donors (it possesses no N–H or O–H groups), its crystal lattice is dictated by weaker, non-classical interactions[4].
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C–H···O Contacts: The highly electronegative oxygen atoms of both the nitro group and the carbonyls act as potent hydrogen bond acceptors. They form extensive networks with the aliphatic protons of the pyrrolidone ring and the aromatic protons of adjacent molecules.
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Dipole-Dipole Interactions: The molecule possesses a strong permanent dipole vector pointing from the electron-rich nitro group toward the imide core, driving head-to-tail molecular packing.
π
π Stacking: The planar 4-nitrobenzoyl systems engage in offset face-to-face π -stacking, providing long-range thermodynamic stability to the crystal lattice.Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
To accurately determine the exact torsion angles and bond lengths of 1-(4-Nitrobenzoyl)pyrrolidin-2-one, a rigorous SCXRD protocol must be employed. The following methodology outlines a self-validating system for structural determination.
Step 1: Crystallization via Slow Evaporation
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Procedure: Dissolve 50 mg of the compound in a minimal volume of a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Pierce the vial cap with a narrow needle and leave undisturbed at 20 °C.
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Causality: Slow solvent evaporation ensures the system remains under thermodynamic control. Rapid precipitation leads to kinetic trapping, yielding amorphous powders or twinned crystals. Slow growth allows molecules to reversibly attach and detach, finding their lowest-energy orientation in a defect-free lattice.
Step 2: Crystal Mounting and Cryo-Cooling
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Procedure: Select a pale-yellow block crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using perfluorinated polyether oil, and immediately transfer it to the diffractometer's cold stream at 100 K.
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Causality: The polyether oil serves a dual purpose: it protects the crystal from atmospheric moisture and freezes to a rigid glass at 100 K, holding the crystal perfectly still. Cryogenic cooling to 100 K minimizes the Debye-Waller factor (thermal atomic displacement), which sharpens diffraction spots, reduces background noise, and freezes out the rotational disorder of the terminal nitro group[4].
Step 3: Data Collection
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Procedure: Collect diffraction data using a diffractometer equipped with a microfocus Cu K α radiation source ( λ = 1.54178 Å) and a photon-counting pixel array detector[3].
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Causality: For small organic molecules composed entirely of light atoms (C, H, N, O), Cu K α radiation is vastly superior to Mo K α . The longer wavelength of copper interacts more strongly with light electrons, yielding significantly higher diffraction intensities and allowing for the precise resolution of the critical twisted amide torsion angle.
Step 4: Phase Solving and Refinement
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Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Causality: Intrinsic phasing mathematically circumvents the limitations of traditional direct methods, providing a highly reliable initial electron density map. Refining on F2 utilizes all collected reflections (even weak or negative ones), ensuring a statistically robust final model that prevents overfitting.
Fig 2: Step-by-step SCXRD workflow for determining the crystal structure of N-acyl lactams.
Quantitative Data Summarization
While the exact unit cell parameters for 1-(4-Nitrobenzoyl)pyrrolidin-2-one depend on the specific polymorph isolated, the structural metrics of the N-aroylpyrrolidin-2-one class are highly conserved. The table below summarizes the expected quantitative crystallographic parameters based on analogous structures[2][3].
| Crystallographic Parameter | Typical Value / Range | Structural Significance |
| Crystal System | Monoclinic or Orthorhombic | Driven by dipole-dipole alignment and offset π -stacking. |
| Space Group | P21/c or P212121 | Common for achiral organic molecules lacking strong H-bonds. |
| Exocyclic N–C Bond Length | 1.39 Å – 1.43 Å | Elongated compared to planar amides (~1.33 Å), indicating reduced double-bond character. |
| Lactam N–C=O Bond Length | 1.35 Å – 1.37 Å | Retains standard lactam resonance. |
| Amide Twist Angle ( τ ) | 35° – 55° | Quantifies the orthogonal disruption of the amide plane due to steric clash. |
| Nitro Twist Angle | 0° – 15° | Indicates near-perfect coplanarity with the phenyl ring for maximum conjugation. |
References
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Discovery of N-Acyl- δ -valerolactams as Effective Twisted Amide Precursors for Cross-Coupling Reactions Source: ACS Publications URL:[Link]
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Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation Source: ACS Publications URL:[Link]
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Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K Source: ResearchGate URL:[Link]
